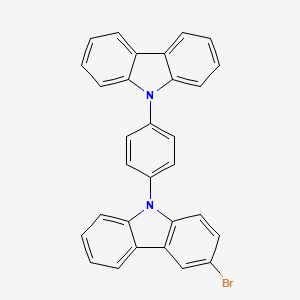
9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole
Overview
Description
9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their aromaticity and are widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound is characterized by the presence of a bromine atom at the 3-position and a phenyl group substituted at the 4-position of the carbazole ring, which is further linked to another carbazole unit.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 9-(4-(9H-carbazol-9-yl)phenyl)boronic acid with 3-bromo-9H-carbazole in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form carbazole derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Substituted carbazole derivatives with various functional groups.
Oxidation Reactions: Oxidized carbazole derivatives with different oxidation states.
Coupling Reactions: Larger conjugated systems with extended π-conjugation.
Scientific Research Applications
9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in OLEDs and OPVs due to its excellent charge transport properties.
Photovoltaics: The compound is employed in the development of organic solar cells to enhance their efficiency and stability.
Sensors: It is used in the fabrication of chemical sensors for detecting various analytes due to its fluorescence properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole in organic electronics involves its ability to transport holes efficiently. The presence of the carbazole units facilitates the delocalization of π-electrons, which enhances charge mobility. In OLEDs, the compound acts as a hole-transporting layer, improving the device’s overall efficiency and stability by preventing charge recombination and enhancing the injection of holes from the anode.
Comparison with Similar Compounds
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Another hole-transporting material used in OLEDs.
9-(4-(Diphenylamino)phenyl)-9H-carbazole: A compound with similar electronic properties used in organic electronics.
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its electron-rich nature and used as an exciton/electron blocking layer in OLEDs.
Uniqueness
9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This enhances its versatility in various applications, particularly in the development of advanced materials for organic electronics.
Properties
IUPAC Name |
3-bromo-9-(4-carbazol-9-ylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19BrN2/c31-20-13-18-30-26(19-20)25-9-3-6-12-29(25)33(30)22-16-14-21(15-17-22)32-27-10-4-1-7-23(27)24-8-2-5-11-28(24)32/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYCIRFFXNWOAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=C(C=C(C=C6)Br)C7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



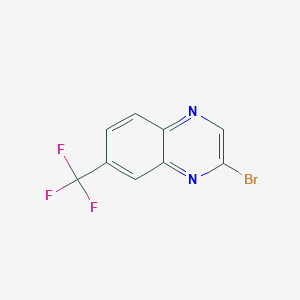
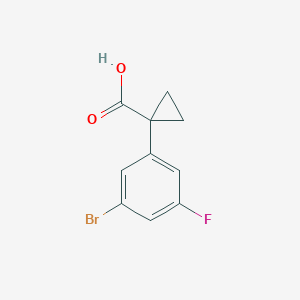
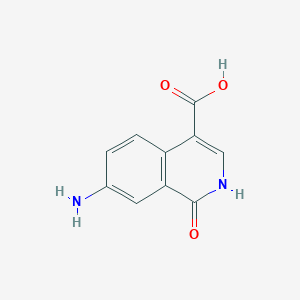
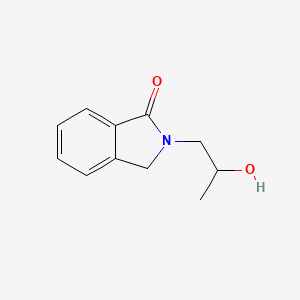
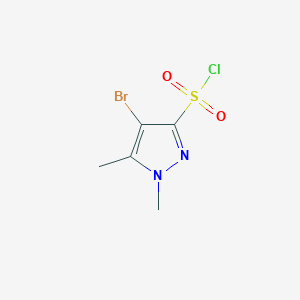
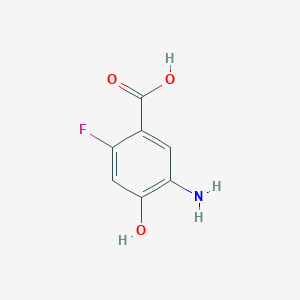
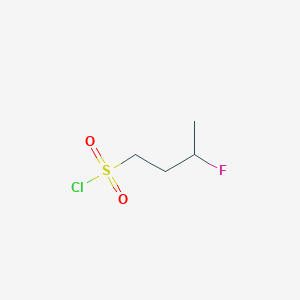
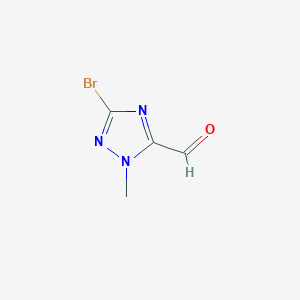

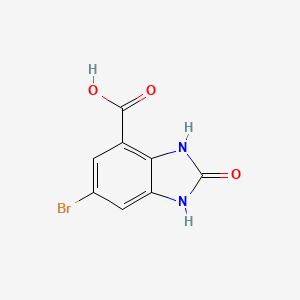

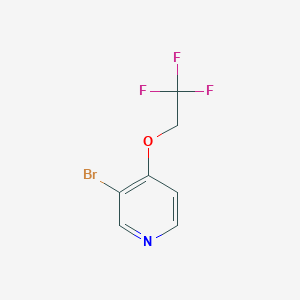
![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)
